3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride
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Overview
Description
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride can be achieved through various methods. One efficient route involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by copper (I) . This method yields high enantioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and ketones .
Scientific Research Applications
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which regulate insulin secretion . This interaction enhances the body’s ability to manage blood glucose levels .
Comparison with Similar Compounds
3,3-Difluoropyrrolidine Hydrochloride: Shares similar structural features but lacks the hydroxypropyl group.
3,3,4-Trifluoropyrrolidine Hydrochloride: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.
Uniqueness: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is unique due to its hydroxypropyl group, which enhances its solubility and reactivity compared to other fluorinated pyrrolidines .
Properties
Molecular Formula |
C7H14ClF2NO |
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Molecular Weight |
201.64 g/mol |
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)2-4-10(6-7)3-1-5-11;/h11H,1-6H2;1H |
InChI Key |
OXOYQAQVHJWJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CCCO.Cl |
Origin of Product |
United States |
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